molecular formula C12H22N2O2 B581759 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1251010-63-5

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No. B581759
Key on ui cas rn: 1251010-63-5
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
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Patent
US08937077B2

Procedure details

The product of Step 3 (2.66 g, 12.2 mmol) was added to a Parr shaker pressure vessel that was subsequently purged with nitrogen. Platinum (IV) oxide (0.277 g, 1.22 mmol) was added, followed by AcOH (27 mL). The vessel was placed on a Parr shaker apparatus and was sealed and evacuated and refilled with nitrogen 4 times (with shaking in between cycles). The vessel was then evacuated and refilled with hydrogen 4 times (with shaking in between cycles). The reaction was shaken under hydrogen pressure (approximately 60 psi; the vessel was recharged up to 60 psi as needed) for 48 hours. An additional amount of platinum (IV) oxide (0.277 g, 1.22 mmol) was added in order to drive the reaction to completion. After 24 hours, the reaction mixture was diluted with EtOAc (50 mL) and filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.), rinsing the filter cake with additional EtOAc. The filtrate was concentrated in vacuo to a crude oil which was azeotroped with heptane several times until a constant weight was achieved, affording the desired product (HOAc salt). LRMS calc'd for C12H23N2O2 [M+H]+, 227; found 227.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.277 g
Type
catalyst
Reaction Step Four
Quantity
0.277 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(O)=O>CCOC(C)=O.[Pt](=O)=O>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([NH:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
N1(C=CC2=NC=CC=C21)C(=O)OC(C)(C)C
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0.277 g
Type
catalyst
Smiles
[Pt](=O)=O
Step Five
Name
Quantity
0.277 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was shaken under hydrogen pressure (approximately 60 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subsequently purged with nitrogen
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen 4 times (with shaking in between cycles)
CUSTOM
Type
CUSTOM
Details
The vessel was then evacuated
ADDITION
Type
ADDITION
Details
refilled with hydrogen 4 times (with shaking in between cycles)
CUSTOM
Type
CUSTOM
Details
for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
FILTRATION
Type
FILTRATION
Details
filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.)
WASH
Type
WASH
Details
rinsing the filter cake with additional EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a crude oil which
CUSTOM
Type
CUSTOM
Details
was azeotroped with heptane several times until a constant weight

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCC2NCCCC21)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08937077B2

Procedure details

The product of Step 3 (2.66 g, 12.2 mmol) was added to a Parr shaker pressure vessel that was subsequently purged with nitrogen. Platinum (IV) oxide (0.277 g, 1.22 mmol) was added, followed by AcOH (27 mL). The vessel was placed on a Parr shaker apparatus and was sealed and evacuated and refilled with nitrogen 4 times (with shaking in between cycles). The vessel was then evacuated and refilled with hydrogen 4 times (with shaking in between cycles). The reaction was shaken under hydrogen pressure (approximately 60 psi; the vessel was recharged up to 60 psi as needed) for 48 hours. An additional amount of platinum (IV) oxide (0.277 g, 1.22 mmol) was added in order to drive the reaction to completion. After 24 hours, the reaction mixture was diluted with EtOAc (50 mL) and filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.), rinsing the filter cake with additional EtOAc. The filtrate was concentrated in vacuo to a crude oil which was azeotroped with heptane several times until a constant weight was achieved, affording the desired product (HOAc salt). LRMS calc'd for C12H23N2O2 [M+H]+, 227; found 227.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.277 g
Type
catalyst
Reaction Step Four
Quantity
0.277 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(O)=O>CCOC(C)=O.[Pt](=O)=O>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([NH:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
N1(C=CC2=NC=CC=C21)C(=O)OC(C)(C)C
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0.277 g
Type
catalyst
Smiles
[Pt](=O)=O
Step Five
Name
Quantity
0.277 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was shaken under hydrogen pressure (approximately 60 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subsequently purged with nitrogen
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen 4 times (with shaking in between cycles)
CUSTOM
Type
CUSTOM
Details
The vessel was then evacuated
ADDITION
Type
ADDITION
Details
refilled with hydrogen 4 times (with shaking in between cycles)
CUSTOM
Type
CUSTOM
Details
for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
FILTRATION
Type
FILTRATION
Details
filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.)
WASH
Type
WASH
Details
rinsing the filter cake with additional EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a crude oil which
CUSTOM
Type
CUSTOM
Details
was azeotroped with heptane several times until a constant weight

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCC2NCCCC21)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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